molecular formula C14H17ClN4S B1669187 クロベンプロピット CAS No. 145231-45-4

クロベンプロピット

カタログ番号: B1669187
CAS番号: 145231-45-4
分子量: 308.8 g/mol
InChIキー: UCAIEVHKDLMIFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

クロベンプロピットは、ヒスタミンH3受容体拮抗薬および逆アゴニストとして知られる化学化合物です。脳細胞におけるγ-アミノ酪酸(GABA)の放出を刺激することによる神経保護作用が研究されています。 クロベンプロピットは、ケモカイン受容体CXCR4を阻害する能力により、自己免疫疾患や癌などの様々な疾患の治療に有効性があることも示されています .

作用機序

クロベンプロピットは、主にヒスタミンH3受容体とCXCR4受容体に対する作用によって効果を発揮します。ヒスタミンH3受容体拮抗薬として、受容体を遮断し、GABAなどの神経伝達物質の放出を増加させます。この作用は、神経保護効果に寄与しています。 さらに、クロベンプロピットはCXCR4受容体を阻害します。CXCR4受容体は、免疫細胞の遊走、炎症、癌の進行において重要な役割を果たしています .

類似化合物の比較

クロベンプロピットは、ヒスタミンH3受容体とCXCR4受容体に対する二重作用を持つ点でユニークです。類似化合物には以下のようなものがあります。

    R-(α)-メチルヒスタミン: ヒスタミンH3受容体アゴニスト。

    N-(α)-メチルヒスタミン: 別のヒスタミンH3受容体アゴニスト。

    クロザピン: ヒスタミン受容体への親和性を持つ抗精神病薬。

    イメチット: ヒスタミンH3受容体アゴニスト。

    A-331440: ヒスタミンH3受容体拮抗薬。

    シプロキサファン: ヒスタミンH3受容体拮抗薬.

クロベンプロピットは、CXCR4を阻害する能力があるため、自己免疫疾患や癌の治療薬として有望な候補となっています .

生化学分析

Biochemical Properties

Clobenpropit plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is primarily known for its antagonistic action on histamine H3 receptors, which are involved in modulating neurotransmitter release in the brain . Clobenpropit also exhibits partial agonist activity at histamine H4 receptors, influencing immune cell function . The compound’s interaction with these receptors leads to the modulation of GABA release, providing neuroprotective effects .

Cellular Effects

Clobenpropit exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to protect against NMDA-induced excitotoxicity by enhancing GABA release through the cAMP/protein kinase A pathway . In immune cells, Clobenpropit inhibits the CXCR4 receptor, which plays a crucial role in cell proliferation, migration, angiogenesis, and inflammation . This inhibition can lead to promising clinical outcomes in patients with malignancies or autoimmune disorders .

Molecular Mechanism

At the molecular level, Clobenpropit exerts its effects through several mechanisms. It binds to histamine H3 and H4 receptors, acting as an antagonist and inverse agonist, respectively . This binding inhibits the receptors’ activity, leading to the modulation of neurotransmitter release and immune cell function. Additionally, Clobenpropit inhibits the CXCR4 receptor, affecting various signaling pathways involved in immune regulation . The compound’s ability to modulate these receptors and pathways underlies its therapeutic potential in neuroprotection and immune-related diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clobenpropit have been observed to change over time. Studies have shown that continuous treatment with Clobenpropit can reverse lipopolysaccharide-induced cognitive deficits and neuroinflammation in mice . The compound’s stability and degradation over time have also been investigated, revealing its potential for long-term neuroprotection and immune modulation .

Dosage Effects in Animal Models

The effects of Clobenpropit vary with different dosages in animal models. In mice, Clobenpropit has been shown to reverse lipopolysaccharide-induced cognitive impairments and cholinergic deficits at doses of 1 and 3 mg/kg . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Clobenpropit is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s modulation of histamine receptors and the CXCR4 receptor plays a significant role in its metabolic pathways . These interactions can affect metabolic flux and metabolite levels, contributing to its therapeutic potential in neuroprotection and immune regulation .

Transport and Distribution

Clobenpropit is transported and distributed within cells and tissues through various mechanisms. It has been shown to inhibit dopamine transport in SH-SY5Y cells, indicating its potential impact on neurotransmitter transport and distribution . The compound’s interaction with transporters and binding proteins can influence its localization and accumulation within cells, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of Clobenpropit plays a crucial role in its activity and function. The compound’s ability to target specific compartments or organelles within cells can influence its therapeutic effects. For instance, Clobenpropit has been shown to localize to the mitochondria and enhance mitochondrial functions, contributing to its neuroprotective effects . Understanding the subcellular localization of Clobenpropit can provide insights into its mechanisms of action and potential therapeutic applications .

準備方法

合成経路と反応条件

クロベンプロピットは、4-クロロベンジルアミンとチオ尿素を反応させて中間体4-クロロベンジルチオ尿素を生成する多段階プロセスによって合成することができます。この中間体を3-(1H-イミダゾール-4-イル)プロピルアミンと反応させると、クロベンプロピットが生成されます。 反応条件は通常、加熱とエタノールまたはメタノールなどの溶媒の使用を含みます .

工業的製造方法

文献には、クロベンプロピットの工業的製造方法が詳しく記載されていません。上記で説明した合成プロセスは、適切な反応条件と精製方法の最適化により、工業的に生産規模に拡大することができます。これは、高い収率と純度を確保するためです。

化学反応の分析

反応の種類

クロベンプロピットは、次のような様々な化学反応を起こします。

    酸化: クロベンプロピットは、スルホキシドやスルホンを生成するように酸化できます。

    還元: 還元反応は、クロベンプロピットを対応するアミン誘導体に転換することができます。

    置換: クロベンプロピットは、特にクロロ基で求核置換反応を起こすことができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸があります。

    還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

    置換: メタノールナトリウムやtert-ブトキシカリウムなどの求核剤は、置換反応に使用されます。

主な生成物

    酸化: スルホキシドやスルホン。

    還元: アミン誘導体。

    置換: 使用する求核剤に応じて、様々な置換誘導体が得られます。

科学研究における用途

クロベンプロピットは、その潜在的な治療用途について広く研究されています。

類似化合物との比較

Clobenpropit is unique due to its dual action on histamine H3 and CXCR4 receptors. Similar compounds include:

    R-(α)-methylhistamine: A histamine H3 receptor agonist.

    N-(α)-methylhistamine: Another histamine H3 receptor agonist.

    Clozapine: An antipsychotic with affinity for histamine receptors.

    Imetit: A histamine H3 receptor agonist.

    A-331440: A histamine H3 receptor antagonist.

    Ciproxifan: A histamine H3 receptor antagonist.

Clobenpropit stands out due to its ability to inhibit CXCR4, making it a promising candidate for treating autoimmune diseases and cancer .

特性

IUPAC Name

3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4S/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAIEVHKDLMIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043738
Record name Clobenpropit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145231-45-4
Record name Clobenpropit
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145231-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clobenpropit
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145231454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clobenpropit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOBENPROPIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKU631JF4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clobenpropit
Reactant of Route 2
Reactant of Route 2
Clobenpropit
Reactant of Route 3
Clobenpropit
Reactant of Route 4
Reactant of Route 4
Clobenpropit
Reactant of Route 5
Clobenpropit
Reactant of Route 6
Clobenpropit
Customer
Q & A

Q1: What is the primary mechanism of action of Clobenpropit?

A1: Clobenpropit primarily acts as an antagonist/inverse agonist at histamine H3 receptors (H3R). [, , ] This means it blocks the receptor from being activated by histamine and can even suppress its basal activity.

Q2: How does Clobenpropit’s action at H3R affect neurotransmission?

A2: By blocking H3R, Clobenpropit can increase the release of several neurotransmitters, including histamine itself, acetylcholine, dopamine, norepinephrine, and GABA. [, , , , , , ] This modulation of neurotransmission contributes to its various effects on cognitive function, sleep-wake cycles, and other physiological processes.

Q3: Does Clobenpropit interact with any other targets besides H3R?

A3: Yes, research suggests that Clobenpropit also interacts with histamine H4 receptors (H4R), acting as an agonist in some cases. [, , , , , , , ] This interaction contributes to its potential in modulating immune responses and inflammation.

Q4: How does Clobenpropit influence glutamatergic transmission?

A4: Studies using the Flinders Sensitive Line (FSL) rat model of depression showed that Clobenpropit enhances hippocampal long-term potentiation (LTP), a key process in learning and memory. [, ] This enhancement of synaptic plasticity likely involves activation of H1 and H2 histamine receptors downstream of H3R blockade.

Q5: What is the role of H1 and H2 receptors in Clobenpropit’s effects?

A5: Research indicates that the antidepressant effects of Clobenpropit and its enhancement of LTP require hippocampal H1 and H2 receptor activation. [, ] This suggests that Clobenpropit might act through disinhibition of histamine release, leading to subsequent activation of these receptors.

Q6: Does Clobenpropit directly affect glutamatergic synaptic transmission?

A6: While Clobenpropit enhances LTP and influences NMDA receptor subunit expression, studies have not found significant direct effects on excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons. [, ] This suggests that its influence on glutamatergic transmission may be primarily indirect, possibly through modulation of network activity or other plasticity mechanisms.

Q7: Does Clobenpropit affect histamine synthesis?

A7: Yes, studies on rat brain cortical miniprisms show that Clobenpropit, as an H3R antagonist, can enhance histamine synthesis, likely through a mechanism involving the cAMP pathway. [] This highlights the complex regulatory role of H3R in histamine neuron function.

Q8: What is the molecular formula and weight of Clobenpropit?

A8: The molecular formula of Clobenpropit is C12H16ClN5S, and its molecular weight is 297.8 g/mol. []

Q9: Is there information available about Clobenpropit's material compatibility, stability under various conditions, or catalytic properties?

A9: The provided research focuses on Clobenpropit's pharmacological properties as a histamine receptor ligand. Therefore, information regarding its material compatibility, stability outside biological contexts, or any potential catalytic properties is not available in these studies.

Q10: Have computational methods been used to study Clobenpropit and its interactions with H4R?

A10: Yes, computational studies employing 3D-QSAR, homology modeling, and molecular dynamics simulations have been conducted to investigate the binding modes of Clobenpropit and its analogs at the H4R. [, ] These studies provided valuable insights into the structural features crucial for ligand binding and selectivity.

Q11: How do structural modifications of Clobenpropit affect its activity at H3R and H4R?

A11: Studies on Clobenpropit analogs revealed that modifications to the functional group near the isothiourea moiety can significantly impact their affinity and intrinsic activity at both H3R and H4R. [] For instance, some modifications led to compounds with dual activity as both H3R and H4R antagonists, while others exhibited varying degrees of agonism at H4R.

Q12: Is there information available regarding Clobenpropit's stability in various formulations, compliance with SHE regulations, environmental impact, or degradation pathways?

A12: The provided research focuses primarily on Clobenpropit's pharmacological properties and its effects in biological systems. Information regarding its stability in various formulations, compliance with SHE regulations, environmental impact, or degradation pathways is not covered in these studies.

Q13: What is known about the pharmacokinetics of Clobenpropit?

A13: While specific details on absorption, distribution, metabolism, and excretion (ADME) are limited in the provided research, studies demonstrate that Clobenpropit can effectively cross the blood-brain barrier when administered systemically. [, , ] This property is crucial for its central nervous system effects.

Q14: How does the route of administration affect Clobenpropit’s effects?

A14: Research indicates that both systemic and direct hippocampal injections of Clobenpropit can reduce immobility time in the forced swim test, a model for antidepressant activity. [, ] This suggests that Clobenpropit can exert its effects through both central and peripheral mechanisms, depending on the route of administration.

Q15: What in vitro models have been used to study Clobenpropit's effects?

A15: Various in vitro models, including cell lines expressing specific histamine receptors, isolated rat brain tissues (miniprisms and synaptosomes), and primary cell cultures (e.g., mast cells and eosinophils), have been used to characterize Clobenpropit’s pharmacological properties. [, , , , , , , , , , ]

Q16: What in vivo models have been used to study Clobenpropit's effects?

A16: Rodent models, primarily rats and mice, have been extensively used to investigate Clobenpropit’s effects in various contexts, including cognition, epilepsy, obesity, inflammation, and pain. [, , , , , , , , , , , , , , , ] These models provided valuable insights into its potential therapeutic applications.

Q17: What behavioral tests have been used to assess Clobenpropit’s antidepressant-like effects?

A17: The forced swim test, a widely used preclinical model for screening antidepressant drugs, has been employed to evaluate Clobenpropit's effects on depressive-like behavior in rodents. [, , ] Additionally, researchers have used other behavioral paradigms, such as the novel object recognition and passive avoidance tests, to assess its impact on memory and cognition in the context of depression models. [, ]

Q18: What are the effects of Clobenpropit in animal models of epilepsy?

A18: In rat models of both amygdaloid kindled seizures and maximal electroshock seizures, Clobenpropit demonstrated anticonvulsant properties. [] This suggests its potential as a therapeutic agent for epilepsy.

Q19: Does Clobenpropit show effects in models of obesity?

A19: Studies in Siberian hamsters, a seasonal model of obesity, indicated that Clobenpropit, as an H3R inverse agonist, can decrease food intake. [] This finding suggests a potential role for H3R modulation in regulating energy balance and treating obesity.

Q20: Has Clobenpropit been tested in clinical trials?

A20: While preclinical research on Clobenpropit shows promising results in various areas, the provided scientific literature does not mention any completed or ongoing clinical trials involving this compound.

Q21: Is there information available regarding resistance mechanisms to Clobenpropit, its toxicological profile, drug delivery strategies, or potential biomarkers for its effects?

A21: The provided research primarily focuses on Clobenpropit's pharmacological mechanisms and preclinical efficacy in various animal models. Information regarding resistance development, detailed toxicological profiling, specific drug delivery strategies, or biomarkers associated with its effects is limited in these studies.

Q22: What analytical methods have been used to study Clobenpropit and its effects?

A22: Researchers have employed a range of analytical techniques, including radioligand binding assays, western blotting, ELISA, high-performance liquid chromatography (HPLC), immunohistochemistry, and cDNA microarray analysis, to investigate Clobenpropit's binding properties, downstream signaling pathways, and effects on protein and gene expression. [, , , , , , , , , , , , , ]

Q23: What methods have been used to study the effects of Clobenpropit on neurotransmitter release?

A23: Researchers have employed techniques such as microdialysis coupled with HPLC to measure changes in neurotransmitter levels in specific brain regions following Clobenpropit administration. [] This approach allows for the assessment of in vivo neurotransmitter dynamics in response to drug treatment.

Q24: Is there information available on Clobenpropit's dissolution and solubility properties, analytical method validation for its detection and quantification, or quality control measures during its synthesis and handling?

A24: The research provided focuses mainly on the biological activity and preclinical efficacy of Clobenpropit. Information regarding its physicochemical properties like dissolution and solubility, details about analytical method validation, or quality control measures during its production are not covered in these studies.

Q25: Is there information available on the immunogenicity of Clobenpropit, its interactions with drug transporters or metabolizing enzymes, or its biocompatibility and biodegradability?

A25: The provided research primarily explores Clobenpropit's interactions with histamine receptors and its effects in various preclinical models. Information regarding its potential immunogenicity, interactions with drug transporters or metabolizing enzymes, and its biocompatibility or biodegradability is not extensively discussed in these studies.

Q26: Is there information on alternatives to Clobenpropit, strategies for its recycling or waste management, or specific research infrastructures and resources dedicated to its study?

A26: The research provided primarily focuses on Clobenpropit's unique pharmacological profile and preclinical efficacy. Information regarding potential alternatives, methods for its recycling or waste management, or specific research infrastructures dedicated to its study is not a primary focus of these studies.

Q27: What are the significant historical milestones in Clobenpropit research?

A27: A significant milestone in Clobenpropit research was the discovery of its high affinity for the H3 receptor and its characterization as a potent and selective H3R antagonist. [] Another important milestone was the finding that Clobenpropit also interacts with the H4 receptor, expanding its potential therapeutic applications to include inflammatory and immune-related conditions. [, , , , , , , ]

Q28: What are the potential cross-disciplinary applications of Clobenpropit research?

A28: Clobenpropit research holds potential for cross-disciplinary applications due to its multi-faceted pharmacological profile. It bridges research areas such as neuropharmacology, immunology, and endocrinology. [, , , , , , , , ] Understanding its interactions with different physiological systems could lead to innovative therapeutic strategies for various conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。